![molecular formula C7H7N3O B1417662 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one CAS No. 1150617-73-4](/img/structure/B1417662.png)

2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one

Descripción general

Descripción

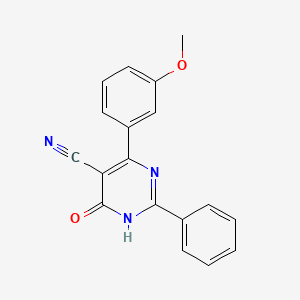

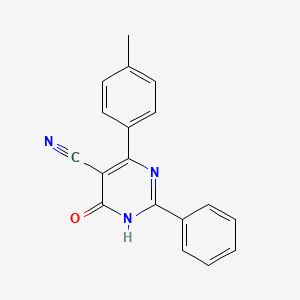

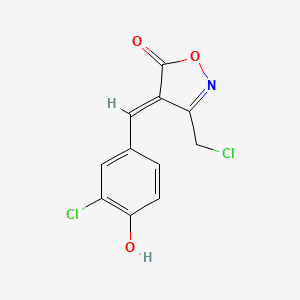

“2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one” is a chemical compound that is part of the structure of Brivanib . Brivanib is a potent and selective dual inhibitor of vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) signaling pathways .

Synthesis Analysis

The synthesis of pyrrolo[2,1-f][1,2,4]triazine has been reported in several studies . For instance, one study reported a second-generation synthesis of pyrrolo[2,1-f][1,2,4]triazine by employing continuous flow chemistry tools . The amination step was adapted to continuous flow by applying in situ monochloramine synthesis and utilizing a process-friendly soluble base KO t -Bu .Molecular Structure Analysis

The molecular structure of “2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one” is part of the structure of Brivanib . The crystal structure of Brivanib is reported for the first time with crystallographic parameters: M = 370 g/mol, monoclinic space group P21, a = 10.3268(5) Å, b = 7.9377(4) Å, c = 11.0046(5) Å, β = 98.011(2)°, Z = 2 .Aplicaciones Científicas De Investigación

Synthesis and Biological Significance

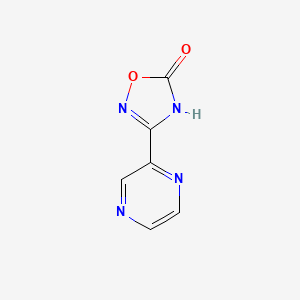

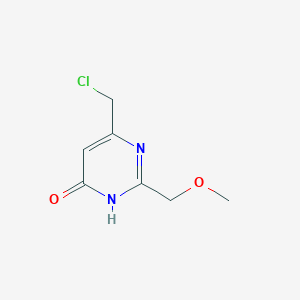

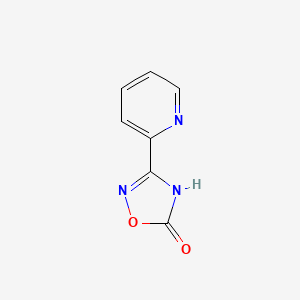

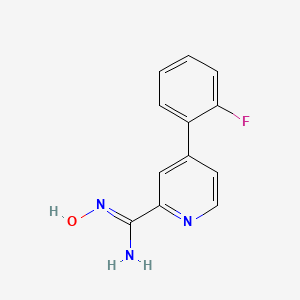

1,2,4-triazine derivatives, including compounds like 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one, are known for their vast spectrum of biological activities. These compounds have been extensively studied and synthesized, exhibiting a range of pharmacological effects such as antibacterial, antifungal, anticancer, antiviral, antimalarial, anti-inflammatory, and more. The triazine nucleus itself is considered an interesting core moiety for researchers aiming to develop future drugs due to its potent pharmacological activity (Rani & Kumari, 2020; Verma, Sinha & Bansal, 2019).

Antitumor Activities

1,2,3-Triazines and their derivatives are biologically active compounds showing a broad spectrum of activities. Specifically, they have been recognized for their antitumor activities. Their efficacy, combined with simple synthesis, makes these molecules a valuable scaffold for the development of antitumor compounds (Cascioferro et al., 2017).

Functionalized Derivatives for Medicinal Applications

The synthesis of functionalized derivatives of 3-thioxo-1,2,4-triazin-5-ones, like 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one, has been a subject of interest due to their significant applications in the medicinal, pharmacological, and biological fields. These derivatives are evaluated for their anticancer, anti-HIV, antimicrobial activities, and their enzymatic effects. Their reactivity depends on various factors such as the polarity of the solvent, temperature, and molarity (Makki, Abdel-Rahman & Alharbi, 2019).

Therapeutic Potential in Drug Development

Triazines hold a special position in medicinal chemistry owing to their vast biological and pharmacological potential. They have been investigated for developing molecules for treating a plethora of pathological conditions like inflammation, cancer, and infections. The wide spectrum of activities displayed by triazines and the development of several commercial drugs containing triazines have made this moiety of keen interest to chemists worldwide (Dubey, Pathak, Chauhan & Ali, 2022).

CO2 Capture and Conversion

Triazine-based compounds are also significant in the environmental sector, particularly for CO2 capture and conversion. Nitrogen-doped porous polymers, like covalent triazine frameworks (CTFs), are found to be remarkable candidates for CO2 capturing due to their high surface area, permanent porosity, structural tunability, and high hydrothermal and physicochemical stability. The conversion of CO2 into useful products like methane, methanol, and other hydrocarbons using triazine-based heterogeneous catalysis has been critically reviewed (Mukhtar et al., 2020).

Propiedades

IUPAC Name |

2-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-5-8-7(11)6-3-2-4-10(6)9-5/h2-4H,1H3,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLCRQWYTHFOLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654022 | |

| Record name | 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |

CAS RN |

1150617-73-4 | |

| Record name | 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1417579.png)

![Ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1417584.png)

![2-(4-Isopropylpiperazin-1-yl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1417590.png)

![N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide](/img/structure/B1417591.png)

![3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417594.png)

![[(E)-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino]thiourea](/img/structure/B1417597.png)

![2-[(2,4-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417598.png)